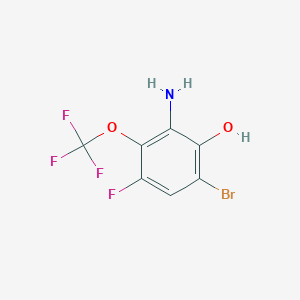
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of amino, bromo, fluoro, and trifluoromethoxy groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromo-6-fluorophenol: Similar structure but lacks the trifluoromethoxy group.
4-Bromo-3-fluorophenol: Similar structure but lacks the amino and trifluoromethoxy groups.
2-Amino-4-bromo-6-(trifluoromethoxy)phenol: Similar structure but lacks the fluoro group.
Uniqueness
The uniqueness of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol lies in the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Amino group : Enhances solubility and reactivity.
- Bromo and fluoro substituents : Influence lipophilicity and biological interactions.
- Trifluoromethoxy group : Known to enhance pharmacological properties by modifying metabolic pathways.
Target Interactions
Research indicates that compounds with similar structures often exhibit binding affinity to various receptors, including:
- Enzymes : Interaction with cytochrome P450 enzymes, influencing the metabolism of xenobiotics.
- Kinases : Inhibition of specific kinases by binding to their active sites, affecting cell signaling pathways.
Biochemical Pathways
The compound is involved in crucial biochemical pathways, including:
- Nucleophilic substitution reactions : The amino group can participate in these reactions, facilitating further modifications.
- Metabolic degradation : Primarily metabolized by cytochrome P450 enzymes, leading to conjugation with glucuronic acid or sulfate.
Antioxidant Effects
At low doses, this compound has demonstrated:
- Enhanced antioxidant defenses : Protects cells from oxidative stress.
- Anti-inflammatory properties : Reduces inflammation markers in various cellular models.
Cytotoxicity Studies
In vitro studies have shown varying cytotoxic effects depending on the concentration:
| Concentration (µM) | Cell Viability (%) | Observations |
|---|---|---|
| 1 | 90 | Minimal effect |
| 10 | 70 | Moderate cytotoxicity |
| 50 | 30 | High cytotoxicity |
These results suggest a dose-dependent response where higher concentrations lead to significant cell death.
Study on Antitumor Activity
A notable study evaluated the antitumor effects of this compound in a mouse model. The findings indicated:
- Tumor Reduction : A significant reduction in tumor size was observed in treated groups compared to controls.
- Mechanistic Insights : The compound was found to modulate the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.
Properties
Molecular Formula |
C7H4BrF4NO2 |
|---|---|
Molecular Weight |
290.01 g/mol |
IUPAC Name |
2-amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4BrF4NO2/c8-2-1-3(9)6(4(13)5(2)14)15-7(10,11)12/h1,14H,13H2 |
InChI Key |
GGNZMQWAPBYUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)N)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















